6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
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Overview
Description
6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a triazole ring, and an azetidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the triazole ring. The azetidinyl moiety is then incorporated through a series of nucleophilic substitution reactions.
Formation of Pyridazinone Core: The pyridazinone core can be synthesized via cyclization reactions involving appropriate hydrazine derivatives and diketones under reflux conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Formation of Triazole Ring: The triazole ring is formed via cycloaddition reactions involving azides and alkynes under copper-catalyzed conditions.
Incorporation of Azetidinyl Moiety: The azetidinyl group is introduced through nucleophilic substitution reactions using azetidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with hydrogenated functionalities.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen or halogen atoms.
Scientific Research Applications
6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering signal transduction pathways that result in physiological responses.
DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes, which can lead to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its lipophilicity, while the triazole and azetidinyl moieties contribute to its potential as a versatile pharmacophore.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2/c17-11-3-1-10(2-4-11)13-5-6-15(24)23(20-13)12-8-22(9-12)16(25)14-7-18-21-19-14/h1-7,12H,8-9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHTQSJMZEJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NNN=C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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